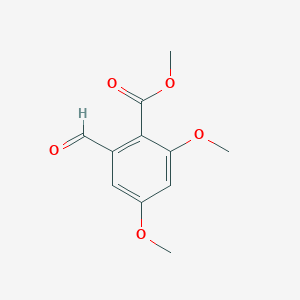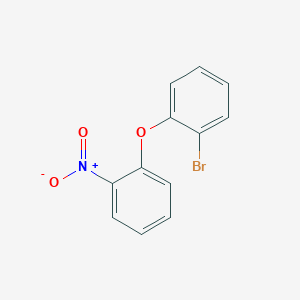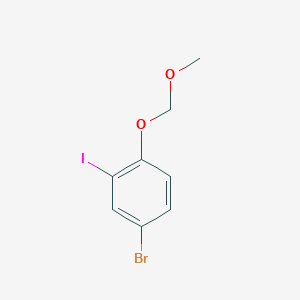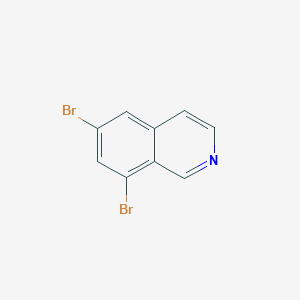
Allyl-L-pipecolinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Allyl-L-pipecolinate: is a chemical compound with the molecular formula C9H15NO2 It is an ester derivative of pipecolic acid, where the carboxyl group of pipecolic acid is esterified with allyl alcohol
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Allyl-L-pipecolinate typically involves the esterification of L-pipecolic acid with allyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts can facilitate the separation and recycling of the catalyst, making the process more sustainable.
化学反应分析
Types of Reactions:
Oxidation: Allyl-L-pipecolinate can undergo oxidation reactions, where the allyl group is oxidized to form an epoxide or an aldehyde. Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: The compound can be reduced to form the corresponding alcohol or amine. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: this compound can participate in nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles such as halides or amines. Common reagents include sodium iodide and ammonia.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium iodide, ammonia, and various organometallic reagents.
Major Products Formed:
Oxidation: Epoxides, aldehydes, and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Allyl halides, allyl amines, and other substituted derivatives.
科学研究应用
Chemistry: Allyl-L-pipecolinate is used as a building block in organic synthesis. It can be used to introduce the allyl group into various molecules, which can then undergo further functionalization to create complex organic compounds.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It can be used to modify peptides and proteins, potentially altering their biological activity and stability.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a precursor for the synthesis of drugs that target specific enzymes or receptors in the body.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other advanced materials.
作用机制
The mechanism of action of Allyl-L-pipecolinate involves its interaction with specific molecular targets in the body. The allyl group can undergo various chemical transformations, leading to the formation of reactive intermediates that can interact with enzymes, receptors, and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Allyl alcohol: A simple allyl compound used in organic synthesis.
Pipecolic acid: The parent compound of Allyl-L-pipecolinate, used in the synthesis of various bioactive molecules.
Allyl chloride: A reactive allyl compound used in the synthesis of other allyl derivatives.
Uniqueness: this compound is unique due to its combination of the allyl group and the pipecolic acid moiety. This combination imparts unique chemical and biological properties to the compound, making it a valuable tool in various research and industrial applications.
属性
分子式 |
C9H15NO2 |
|---|---|
分子量 |
169.22 g/mol |
IUPAC 名称 |
prop-2-enyl piperidine-2-carboxylate |
InChI |
InChI=1S/C9H15NO2/c1-2-7-12-9(11)8-5-3-4-6-10-8/h2,8,10H,1,3-7H2 |
InChI 键 |
QRODESVFBAAYBW-UHFFFAOYSA-N |
规范 SMILES |
C=CCOC(=O)C1CCCCN1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(1R)-2'-(broMoMethyl)-[1,1'-Binaphthalene]-2-carboxaldehyde](/img/structure/B12099468.png)






![4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoic acid](/img/structure/B12099520.png)



